Home > Products > Screening Compounds P52260 > Tecovirimat metabolite M4
Tecovirimat metabolite M4 - 68422-98-0

Tecovirimat metabolite M4

Catalog Number: EVT-15329225
CAS Number: 68422-98-0
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tecovirimat was approved by the United States Food and Drug Administration in July 2018 as the first drug specifically for smallpox treatment. It has also been recognized for its efficacy against monkeypox and cowpox infections. The chemical classification of tecovirimat includes being an organic compound, specifically an isoindolone, which is characterized by its aromatic polycyclic structure containing a ketone group .

Synthesis Analysis

Methods and Technical Details

The synthesis of tecovirimat involves several key steps, including hydrolysis of the amide bond and subsequent glucuronidation, leading to the formation of various metabolites, including M4. The primary metabolic pathway for tecovirimat is mediated by the enzymes UDP-glucuronosyltransferase 1A1 and 1A4, which facilitate the conversion of tecovirimat into its inactive metabolites .

The specific structure of metabolite M4 is identified as N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine, indicating its complex bicyclic framework that arises from the transformation of tecovirimat .

Molecular Structure Analysis

Structure and Data

The molecular formula for tecovirimat metabolite M4 is C11H12N2O2C_{11}H_{12}N_{2}O_{2} with a molecular weight of approximately 204.23 g/mol. The compound exhibits a bicyclic structure characterized by multiple rings that contribute to its stability and interaction with biological systems .

The stereochemistry of M4 is achiral, meaning it does not possess any stereocenters that would allow for optical activity . This structural simplicity may contribute to its pharmacological inactivity compared to tecovirimat.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involving tecovirimat metabolite M4 include hydrolysis and glucuronidation. Hydrolysis occurs through the cleavage of the amide bond in tecovirimat, leading to the formation of M4 and other metabolites like M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene) and TFMBA (4-trifluoromethyl benzoic acid) .

These metabolites are primarily excreted via urine as glucuronide conjugates, with M4 accounting for a significant portion of the urinary metabolites .

Mechanism of Action

Process and Data

The induction of cytochrome P450 enzymes CYP3A and CYP2B6 by both tecovirimat and its metabolites can influence the metabolism of co-administered drugs, necessitating careful monitoring during therapeutic regimens involving these compounds .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tecovirimat metabolite M4 exhibits several notable physical properties:

  • Molecular Weight: Approximately 204.23 g/mol
  • Solubility: Practically insoluble in water across a pH range of 2.0–6.5.
  • Stability: The compound's structural integrity under physiological conditions contributes to its inactive status in terms of pharmacological effects.

In comparison to tecovirimat, which has a higher volume of distribution (approximately 1356 L), M4's distribution characteristics are less defined due to its inactivity .

Applications

Scientific Uses

While metabolite M4 itself does not have direct therapeutic applications due to its inactivity, understanding its formation and characteristics plays a crucial role in pharmacokinetic studies related to tecovirimat. This knowledge aids in optimizing dosing regimens for patients receiving tecovirimat treatment for smallpox or other orthopoxvirus infections .

Moreover, insights into the metabolic pathways involving M4 can inform future drug development efforts aimed at enhancing antiviral efficacy or minimizing adverse interactions with other medications.

Introduction to Tecovirimat Metabolite M4 in Antiviral Research

Role of Metabolites in Prodrug Activation and Antiviral Efficacy

Tecovirimat metabolism follows non-prodrug activation pathways, distinguishing it from antiviral agents requiring biotransformation for therapeutic effect. The parent compound directly inhibits the highly conserved orthopoxvirus VP37 (F13) envelope-wrapping protein, blocking viral egress from infected cells [1] [7]. Metabolite M4—identified as N-{3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl}amine glucuronide—emerges through UGT-mediated glucuronidation. Unlike classical prodrug metabolites, M4 exhibits no detectable antiviral activity against orthopoxviruses in cell-based assays, confirming that tecovirimat's efficacy resides solely in the unmetabolized compound [1] [8].

This metabolic profile carries implications for drug design:

  • Therapeutic Specificity: Tecovirimat maintains target engagement without relying on metabolic activation, reducing interpatient variability linked to enzyme expression [8].
  • Bystander Metabolite Status: M4 serves as an inactivation product rather than an active species, contrasting with nucleoside analogs like valacyclovir that require phosphorylation for activity [8].

Significance of M4 in Tecovirimat Pharmacokinetics and Metabolism

M4 dominates tecovirimat's metabolic clearance, accounting for 24.4% of the administered dose recovered in urine as the glucuronide conjugate. This positions M4 as the most abundant urinary metabolite, exceeding the renal recovery of the parent drug (23% via fecal elimination) and other metabolites like TFMBA [1] [8]. The metabolic pathway involves:

  • Primary Hydrolysis: Amide bond cleavage yielding TFMBA and the tetracyclic amine intermediate
  • Glucuronidation: UGT1A1/UGT1A4-mediated conjugation forming M4 [1]

Table 2: Comparative Recovery of Tecovirimat and Metabolites

Compound% Administered Dose (Urine)% Administered Dose (Feces)Primary Elimination Route
Tecovirimat (parent)Not detected23%Fecal (unchanged)
M4 glucuronide24.4%TraceRenal
TFMBA70.4% (total metabolites)Not significantRenal
Other metabolites<5%<1%Variable

Critical pharmacokinetic observations include:

  • Drug-Drug Interactions: Concomitant use with UGT inducers (e.g., rifampin) may accelerate M4 formation, potentially reducing tecovirimat exposure. However, clinical data remain limited [8].
  • HIV Co-infection Impact: A 2024 observational study reported 40% lower plasma exposure (AUC) of tecovirimat in HIV-positive mpox patients on antiretroviral therapy versus HIV-negative patients. Though M4 levels weren't directly quantified, this suggests altered metabolism pathways requiring further study [5].

Research Gaps in Understanding M4’s Biological Interactions

Despite its quantitative significance, M4 remains pharmacologically enigmatic with several unresolved questions:

Resistance Implications

Tecovirimat resistance arises from mutations in the VP37 (F13) gene, particularly at residues critical for tecovirimat-induced dimerization (e.g., A288T, L302R) [7]. However, the relationship between these mutations and M4 remains unexplored:

  • Does M4 accumulate differently in resistant versus susceptible strains?
  • Could prolonged M4 exposure inadvertently select for resistant mutants despite its inactivity?

Analytical Characterization Challenges

No published structural data exist for M4 beyond basic mass spectrometry identification. Critical gaps include:

  • 3D Conformation: Lack of crystallographic or NMR data prevents molecular dynamics studies of M4's interactions with transporters or enzymes [3].
  • Detection Methodologies: Current assays quantify M4 indirectly via glucuronidase hydrolysis, limiting precise pharmacokinetic modeling [1] [8].

Host-Pathogen Metabolic Interplay

The immunological consequences of M4 generation during active infection are unexamined:

  • Immunomodulation Potential: Glucuronide metabolites can exhibit off-target immune effects, yet M4's impact on cytokine profiles remains untested.
  • Tissue Distribution: Whether M4 accumulates at viral replication sites (e.g., skin lesions) is unknown despite lesion fluid containing active tecovirimat [5].

Table 3: Critical Research Questions on Metabolite M4

Research DomainKey UnknownsPotential Approaches
Structural BiologyAtomic-level conformation of M4X-ray crystallography, cryo-EM
Resistance DynamicsImpact of VP37 mutations on M4 generationIn vitro resistance models with isotopically labeled tecovirimat
Host InteractionsM4 interactions with hepatic/kidney transportersTransfected cell assays measuring M4 flux
Analytical ChemistrySpecific detection without deconjugationDevelopment of anti-M4 monoclonal antibodies

These knowledge deficits hinder comprehensive understanding of tecovirimat's in vivo behavior and optimization of orthopoxvirus therapies. As tecovirimat deployment expands during mpox outbreaks, resolving M4's biological interactions becomes increasingly urgent for anticipating treatment failures and designing next-generation inhibitors.

Properties

CAS Number

68422-98-0

Product Name

Tecovirimat metabolite M4

IUPAC Name

(1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+

InChI Key

FKJJFXNAYYRHSY-OVNJMVFWSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.